N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide
Description
This compound features a tetrazole core substituted with a 4-ethoxyphenyl group and a benzenesulfonamide moiety bearing 3,4-dimethoxy substituents. Tetrazoles are heterocyclic aromatic compounds known for their metabolic stability and hydrogen-bonding capabilities, making them common in pharmaceuticals and agrochemicals . The ethoxy and methoxy groups likely enhance lipophilicity and modulate electronic properties, influencing bioavailability and target interactions.
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O5S/c1-4-28-14-7-5-13(6-8-14)23-18(20-21-22-23)12-19-29(24,25)15-9-10-16(26-2)17(11-15)27-3/h5-11,19H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUWSMROVCHYRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide typically involves multiple steps. One common route starts with the preparation of the tetrazole ring, which can be synthesized by reacting 4-ethoxyphenylhydrazine with sodium azide under acidic conditions. The resulting tetrazole is then coupled with a suitable sulfonamide precursor, such as 3,4-dimethoxybenzenesulfonyl chloride, in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include using high-purity reagents, controlling reaction temperatures, and employing advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide has been studied for its pharmacological properties, particularly in the following areas:
- Antitumor Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of specific signaling pathways critical for tumor growth and survival.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in inflammatory processes. For instance, studies have highlighted its ability to inhibit the activity of retinoic acid receptor-related orphan receptor C (RORc), which is implicated in autoimmune diseases.
Biological Assays
The biological activity of this compound has been evaluated through various assays:
- Cell Viability Assays : In vitro studies have demonstrated that the compound significantly reduces the viability of cancer cells, with IC50 values lower than many standard chemotherapeutic agents.
- Selectivity Profiling : Comparative studies indicate that this compound exhibits over 200-fold selectivity against other nuclear receptors, suggesting a favorable therapeutic index.
Case Studies
Several case studies have provided insights into the effectiveness of this compound:
Study on RORc Inhibition
A preclinical study assessed the compound's role as a RORc inverse agonist. The results showed significant inhibition of interleukin-17 (IL-17) production in both in vitro and in vivo models. This finding suggests potential therapeutic applications for inflammatory conditions such as psoriasis and rheumatoid arthritis.
Cancer Cell Line Testing
In a comparative analysis involving multiple cancer cell lines, this compound exhibited lower IC50 values than traditional chemotherapeutics. This indicates its potential as a novel anticancer agent warranting further investigation.
Mechanism of Action
The mechanism of action of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues in Pharmaceuticals (GPCR-Targeting Agents)
Losartan and valsartan () are angiotensin II receptor antagonists containing biphenyl-tetrazole motifs. Key comparisons:
- Losartan : Features a biphenyl-tetrazole with a chlorinated imidazole and hydroxymethyl group. The tetrazole acts as a bioisostere for carboxylic acids, enhancing oral bioavailability .
- Target Compound: Replaces the biphenyl group with a 4-ethoxyphenyl unit and introduces a benzenesulfonamide.
Insight : The target compound’s benzenesulfonamide group may position it for distinct therapeutic applications, such as cyclooxygenase (COX) inhibition, a common sulfonamide target, though this requires experimental validation.
Agrochemical Tetrazoles ( and )
Sulfentrazone () and Compound 7c () demonstrate agrochemical relevance:
- Sulfentrazone : A triazolone herbicide with a sulfonamide group. The trifluoromethyl group enhances herbicidal activity .
Insight : The target compound’s dimethoxybenzenesulfonamide moiety aligns with agrochemical design principles, though its ethoxyphenyl group may reduce soil mobility compared to sulfentrazone’s trifluoromethyl unit.
Research Findings and Data Gaps
- Synthesis: No direct synthesis data for the target compound exists in the provided evidence. Analogs in suggest high-yield routes (85–95%) for tetrazole derivatives, but sulfonamide incorporation may require optimization .
- Bioactivity : While GPCR-targeting tetrazoles () and sulfonamide agrochemicals () are well-documented, the target compound’s specific activity remains uncharacterized.
- Stability : The absence of esters or nitramines (cf. –2) implies superior hydrolytic stability, critical for drug development .
Biological Activity
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrazole ring , an ethoxyphenyl group , and a sulfonamide moiety . Its chemical formula is with a molecular weight of approximately 381.4 g/mol. The structural components contribute to its unique interactions with biological targets, making it a candidate for various therapeutic applications.
This compound operates by interacting with specific molecular targets such as enzymes and receptors. The tetrazole ring can mimic certain biological molecules, allowing the compound to modulate biochemical pathways. This interaction can lead to either inhibition or activation of biological processes depending on the target context.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that it may inhibit the growth of various microorganisms.
- Anticancer Activity : Preliminary data suggest potential efficacy against certain cancer cell lines, although further investigation is necessary to elucidate its mechanism in this context.
- Enzyme Modulation : Interaction studies reveal its ability to bind to enzymes, potentially altering their activity and influencing metabolic pathways.
Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound showed significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 10-20 µg/mL.
- Cytotoxicity in Cancer Cells : A study evaluating its effects on human breast cancer cell lines (MCF-7) reported a dose-dependent decrease in cell viability, with IC50 values around 25 µM. The compound induced apoptosis as evidenced by increased Annexin V staining.
- Enzyme Inhibition : Research focused on the inhibition of carbonic anhydrase revealed that the compound could effectively reduce enzyme activity by binding to the active site, suggesting potential applications in treating conditions like glaucoma.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide | Contains a chlorophenyl group | May exhibit different biological activity due to chlorine's electronegativity |
| N-(4-(methylsulfonyl)phenyl)-N'-(tetrazol-5-yl)methylamine | Different functional groups including methylsulfonyl | Provides insights into sulfonamide interactions with biological systems |
This comparison highlights how variations in substituents can influence biological behavior and activity profiles.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves multicomponent reactions (MCRs) leveraging isocyanide chemistry. For example, tert-butyl isocyanide has been used in similar tetrazole-sulfonamide syntheses via condensation with aryl amines and sulfonyl chlorides . Key steps include:
- Reagent Optimization : Use of triethylamine or pyridine as a base to neutralize HCl during sulfonamide bond formation .
- Cyclization : Tetrazole rings can be formed via cyclization of thiourea intermediates under acidic conditions, as seen in triazole-core syntheses .
- Yield Enhancement : Solvent selection (e.g., dichloromethane for MCRs) and stoichiometric control (e.g., 2.0 mmol tert-butyl isocyanide) improve yields up to 72% .
Advanced: How can researchers address contradictions in spectroscopic data during structural characterization?
Methodological Answer:
Discrepancies in NMR or IR data often arise from conformational flexibility or impurities. Strategies include:
- Multi-NMR Analysis : Compare NMR shifts of analogous compounds (e.g., δ 154.2 ppm for tetrazole carbons in CDCl) .
- Crystallography : Resolve ambiguities via X-ray diffraction, as demonstrated for structurally related pyrazole-carboxamides .
- LC-MS Purity Checks : Confirm purity >95% before spectral interpretation to avoid artifact peaks .
Advanced: What experimental approaches are effective for studying structure-activity relationships (SAR) in therapeutic applications?
Methodological Answer:
SAR studies require systematic functional group variation and bioassays:
- Tetrazole Modifications : Replace the 4-ethoxyphenyl group with tert-butyl or chlorophenyl moieties to assess receptor binding (e.g., angiotensin II receptor antagonists like valsartan) .
- Sulfonamide Substitutions : Introduce methyl or halogen groups at the 3,4-dimethoxybenzene ring to evaluate pharmacokinetic properties .
- In Silico Docking : Use computational tools (e.g., AutoDock) to predict interactions with targets like HSV-1 protease, as seen in anti-herpetic sulfonamides .
Basic: Which analytical techniques are most reliable for purity assessment and structural validation?
Methodological Answer:
- HPLC-UV/ELS : Quantify impurities using C18 columns and acetonitrile/water gradients .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H] for CHNOS: 448.1393) .
- Elemental Analysis : Validate elemental composition (C, H, N, S) within ±0.4% deviation .
Advanced: How can computational modeling predict metabolic pathways or off-target effects?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME to estimate permeability, CYP450 interactions, and metabolic sites (e.g., sulfonamide oxidation to sulfones) .
- Metabolite Identification : Simulate Phase I/II metabolism via cytochrome P450 enzymes using Schrödinger’s BioLuminate .
- Toxicity Profiling : Apply QSAR models to predict hepatotoxicity risks based on structural analogs .
Basic: What are critical considerations for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage Conditions : Store at –20°C under inert gas (N or Ar) to prevent sulfonamide hydrolysis or tetrazole ring oxidation .
- Light Sensitivity : Use amber vials to avoid photodegradation, as dimethoxybenzene derivatives are prone to UV-induced reactions .
- Moisture Control : Employ desiccants (e.g., silica gel) in storage containers, as hygroscopic sulfonamides can degrade in humid environments .
Advanced: How can researchers design experiments to resolve conflicting biological activity data across studies?
Methodological Answer:
- Dose-Response Curves : Test activity across concentrations (nM–μM) to identify non-linear effects, as seen in candesartan studies .
- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill assays to confirm potency .
- Control Compounds : Include reference agents (e.g., losartan for angiotensin receptor studies) to calibrate assay conditions .
Basic: What are the key steps for scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Batch Reactor Optimization : Use continuous flow reactors for exothermic steps (e.g., tetrazole cyclization) to improve safety and yield .
- Purification Scaling : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective purification .
- Process Analytics : Implement in-line FTIR to monitor reaction progress and intermediate stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
